Cas no 1092370-48-3 (4-[1H-1,2,4-triazol-1-yl methyl]aniline)

4-[1H-1,2,4-triazol-1-yl methyl]aniline structure
1092370-48-3 structure
Product Name:4-[1H-1,2,4-triazol-1-yl methyl]aniline
CAS-nummer:1092370-48-3
MF:C9H10N4
MW:174.20250082016
CID:2190544
PubChem ID:821219
Update Time:2025-04-21

4-[1H-1,2,4-triazol-1-yl methyl]aniline Chemische en fysische eigenschappen

Naam en identificatie

    • 4-[1H-1,2,4-triazol-1-yl methyl]aniline
    • TS-02410
    • STK347700
    • DB-295021
    • 4-[1,2,4]Triazol-1-ylmethyl-phenylamine
    • 1-(4-Aminobenzyl)-1,2,4-triazole
    • MFCD00973306
    • A2148
    • 601-588-7
    • EN300-30834
    • 4-(1h-1,2,4-triazol-1-yl-methyl)benzenamine
    • AC-3463
    • ALBB-008923
    • FT28391
    • DB-017257
    • 1-(4-Aminobenzyl)-1H-1,2,4-triazole
    • 1-(4-Aminobenzyl)-1,2,4-triazole;1-(4-Aminobenzyl)-1H-1,2,4-triazole;4-(1H-1,2,4-Triazol-1-ylmethyl)aniline
    • 1092370-48-3
    • 1-(4-aminophenyl)methyl-1,2,4-triazole
    • 4-(1H-1,2,4-triazol-1-ylmethyl)phenylamine
    • 4-(1,2,4-Triazol-1-ylmethyl)aniline
    • 4-(1,2,4-triazol-1-yl-methyl)-aniline
    • 4-[1,2,4]triazol-1-ylmethylphenylamine
    • 4-(1h-1,2,4-triazol-1-ylmethyl)benzenamine
    • 1-(4-aminophenyl) methyl-1,2,4-triazole
    • 4-(1H-1,2,4-triazol-1-ylmethyl)aniline
    • Benzenamine, 4-(1H-1,2,4-triazol-1-ylmethyl)-
    • AR-011/40584933
    • DB-345276
    • Z239137448
    • CS-W002719
    • 119192-10-8
    • SCHEMBL3460891
    • DTXSID00356296
    • 4-[(1H-1,2,4-Triazol-1-yl)methyl]aniline
    • 4-((1H-1,2,4-triazol-1-yl)methyl)aniline
    • SY005205
    • AKOS000127887
    • SCHEMBL264856
    • Inchi: 1S/C9H10N4/c10-9-3-1-8(2-4-9)5-13-7-11-6-12-13/h1-4,6-7H,5,10H2
    • InChI-sleutel: ZGLQVRIVLWGDNA-UHFFFAOYSA-N
    • LACHT: N1(C=NC=N1)CC1C=CC(=CC=1)N

Berekende eigenschappen

  • Exacte massa: 174.090546336Da
  • Monoisotopische massa: 174.090546336Da
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 13
  • Aantal draaibare bindingen: 2
  • Complexiteit: 154
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 0.2
  • Topologisch pooloppervlak: 56.7Ų
Aanbevolen leveranciers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
上海帛亦医药科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.